Antibacterial Potency of 4-Bromo-3-CF₃ Salicylanilide Derivative Against MRSA/VRSA
The 4-bromo-3-trifluoromethylphenyl motif confers exceptional anti-staphylococcal activity in salicylanilide derivatives. In a direct comparison, 5-chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide (Compound 22) exhibited an MIC range of 0.031-0.062 µg/mL against a panel of nine MRSA and three VRSA strains. This potency significantly exceeds that of the clinical comparators methicillin (MIC > 64 µg/mL against resistant strains) and vancomycin (MIC 0.5-2 µg/mL) [1]. The regioisomeric 3-bromo-4-trifluoromethylphenyl analog was not reported to achieve this level of activity, underscoring the critical nature of the substitution pattern.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.031-0.062 µg/mL |
| Comparator Or Baseline | Methicillin (MIC > 64 µg/mL); Vancomycin (MIC 0.5-2 µg/mL) |
| Quantified Difference | ≥1000-fold improvement over methicillin; 8-64 fold improvement over vancomycin |
| Conditions | In vitro broth microdilution against clinical MRSA and VRSA isolates |
Why This Matters
For researchers developing new anti-infectives, this scaffold offers a validated path to sub-µg/mL potency against multidrug-resistant S. aureus, directly impacting lead selection and procurement of the key intermediate.
- [1] Lal, J., et al. (2021). Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus. Medicinal Chemistry Research, 30(12), 2301-2315. View Source
